molecular formula C25H24N4O3S B12046401 N-[4-(dimethylamino)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-[4-(dimethylamino)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B12046401
M. Wt: 460.5 g/mol
InChI Key: VDBQLVYAXHLXIE-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves multiple steps, starting with the preparation of the quinazolinone core. The quinazolinone is synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones. The next step involves the introduction of the sulfanyl group, which is achieved through a nucleophilic substitution reaction using thiols. Finally, the acetamide group is introduced via an acylation reaction using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to a dihydroquinazoline using reducing agents like sodium borohydride.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazolines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit various pharmacological properties, including:

  • Antimicrobial Activity : Compounds containing a phenoxy-N-arylacetamide scaffold have shown significant antimicrobial effects against various pathogens. Studies suggest that modifications to the phenyl rings can enhance this activity .
  • Anticancer Properties : The quinazoline moiety is known for its anticancer effects. Research has demonstrated that derivatives of quinazoline can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .
  • Anti-inflammatory Effects : Some studies have indicated that related compounds can act as COX-II inhibitors, which are beneficial in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various derivatives, including N-[4-(dimethylamino)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones compared to standard antibiotics .
  • Anticancer Activity :
    • In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound demonstrated IC50 values in the micromolar range, indicating potent anticancer activity .
  • Anti-inflammatory Potential :
    • A research article reported that derivatives similar to this compound exhibited anti-inflammatory properties by inhibiting COX-II enzyme activity in cellular assays. This suggests potential applications in treating inflammatory disorders .

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by the quinazolinone core, which can form hydrogen bonds and hydrophobic interactions with the target protein.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(dimethylamino)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a versatile compound for research and potential therapeutic applications.

Biological Activity

N-[4-(dimethylamino)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C24H28N2O3S\text{C}_{24}\text{H}_{28}\text{N}_{2}\text{O}_{3}\text{S}

It includes a dimethylamino group, a quinazoline moiety, and a methoxyphenyl group, which are known to contribute to various biological activities.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Activity :
    • The compound was evaluated against a panel of 60 cancer cell lines from the National Cancer Institute (NCI). It showed low-level anticancer activity with slight sensitivity observed in leukemia cell lines at a concentration of 10 µM .
    • Table 1 summarizes the sensitivity of various cancer cell lines to the compound:
    Cancer TypeCell Line Sensitivity
    LeukemiaSensitive
    MelanomaLow sensitivity
    LungLow sensitivity
    ColonLow sensitivity
    CNSLow sensitivity
    OvarianLow sensitivity
    RenalLow sensitivity
    ProstateLow sensitivity
    BreastLow sensitivity
  • Mechanisms of Action :
    • The compound's mechanism may involve the inhibition of specific pathways associated with cancer cell proliferation and survival. The presence of the quinazoline structure is particularly notable as many derivatives exhibit kinase inhibitory activity, which is crucial for cancer treatment .
  • Other Biological Activities :
    • Beyond its anticancer properties, compounds with similar structures have been reported to possess antimicrobial, anti-inflammatory, and analgesic activities. For instance, phenoxy-N-arylacetamides have shown promise in various biological assays .

Case Studies

A series of studies have explored the efficacy and safety profile of this compound:

  • In Vitro Studies :
    • In vitro assays demonstrated that the compound could inhibit cell growth in certain cancer cell lines while exhibiting minimal toxicity to normal cells.
  • In Vivo Studies :
    • Animal models have been employed to assess the pharmacokinetics and therapeutic potential of this compound. Preliminary results indicate favorable absorption and distribution characteristics, though further studies are required to establish its efficacy in vivo.

Properties

Molecular Formula

C25H24N4O3S

Molecular Weight

460.5 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C25H24N4O3S/c1-28(2)18-10-8-17(9-11-18)26-23(30)16-33-25-27-22-7-5-4-6-21(22)24(31)29(25)19-12-14-20(32-3)15-13-19/h4-15H,16H2,1-3H3,(H,26,30)

InChI Key

VDBQLVYAXHLXIE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC

Origin of Product

United States

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